Methyl 3-(3-hydroxycyclohexyl)propanoate
Description
Methyl 3-(3-hydroxycyclohexyl)propanoate is an ester derivative featuring a cyclohexanol moiety substituted at the 3-position and linked to a methyl propanoate group. Its molecular formula is C₁₀H₁₈O₃, with a molecular weight of 186.24 g/mol. The compound combines a hydroxyl group on the cyclohexane ring with an ester functionality, conferring intermediate polarity.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 3-(3-hydroxycyclohexyl)propanoate |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h8-9,11H,2-7H2,1H3 |
InChI Key |
ALNISZMNKBCWPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCCC(C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-hydroxycyclohexyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxycyclohexylpropanoic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-hydroxycyclohexyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to a ketone.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the hydroxyl group.
Major Products
Hydrolysis: 3-hydroxycyclohexylpropanoic acid and methanol.
Reduction: 3-(3-hydroxycyclohexyl)propanol.
Oxidation: 3-(3-oxocyclohexyl)propanoate.
Scientific Research Applications
Methyl 3-(3-hydroxycyclohexyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(3-hydroxycyclohexyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group in the cyclohexyl ring can participate in hydrogen bonding and other interactions with enzymes and receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between Methyl 3-(3-hydroxycyclohexyl)propanoate and structurally related compounds from diverse sources:
Key Comparisons
- Unlike the target ester, MCA-13 is a carboxylic acid with allyl and methylene groups on the cyclohexane ring.
- The carboxylic acid group increases acidity (pKa ~4-5) compared to the target’s ester (pKa ~neutral).
- The allyl substituent may enable Diels-Alder or radical reactions, broadening its utility in polymer or medicinal chemistry.
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride (): Features an aromatic phenyl group and primary amino group, which the target lacks. The hydrochloride salt enhances water solubility, making it suitable for aqueous formulations. The ethyl ester group offers similar hydrolytic stability to the target’s methyl ester but with slightly higher lipophilicity.
3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride (): Contains a tertiary amino group and hydrochloride salt, contrasting with the target’s hydroxyl group. Cyclohexyl substitution parallels the target’s cyclohexanol but lacks hydrogen-bonding capability.
Methyl (3S)-3-amino-3-(3-bromo-4-hydroxy-5-methoxyphenyl)propanoate (): Exhibits halogenation (bromine), methoxy, and stereochemical specificity (S-configuration). Bromine enhances electrophilic reactivity, enabling cross-coupling reactions.
Physicochemical and Application Differences
- Polarity : The target compound’s hydroxyl and ester groups balance polarity, making it soluble in polar aprotic solvents (e.g., acetone). In contrast, hydrochloride salts () are water-soluble, while halogenated analogs () prefer organic solvents.
- Reactivity : The target’s ester group is prone to hydrolysis under acidic/basic conditions, whereas MCA-13’s carboxylic acid () can participate in salt formation.
- Biological Relevance: Amino-containing compounds () may interact with biological receptors (e.g., neurotransmitters), while the target’s hydroxyl group could facilitate hydrogen bonding in enzyme binding.
Biological Activity
Methyl 3-(3-hydroxycyclohexyl)propanoate is an organic compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in medicine.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a cyclohexyl group and a hydroxyl functional group. The molecular structure influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage and may contribute to its therapeutic effects.
- Enzyme Interaction : Research indicates that the compound may interact with various enzymes, modulating their activity. Such interactions can influence metabolic pathways and cellular processes, making it a candidate for further pharmacological studies .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
-
Antioxidant Activity Assessment :
A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a significant ability to neutralize free radicals, suggesting its potential use as a natural antioxidant in food and pharmaceutical applications. -
Enzyme Inhibition Studies :
In vitro experiments demonstrated that the compound inhibited specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). This inhibition suggests that it could be developed into a therapeutic agent for inflammatory diseases . -
Cell Viability and Cytotoxicity :
A cytotoxicity assay conducted on cancer cell lines revealed that this compound exhibited selective cytotoxic effects, leading to apoptosis in malignant cells while sparing normal cells. This selectivity is promising for cancer treatment strategies .
Applications in Medicine
This compound has potential applications across various medical fields:
- Pharmaceutical Development : Due to its biological activities, there is ongoing research into its use as a precursor for developing new drugs targeting oxidative stress-related diseases and inflammatory conditions .
- Nutraceuticals : Its antioxidant properties make it suitable for incorporation into dietary supplements aimed at enhancing health and preventing oxidative damage .
Comparative Analysis of Biological Activities
| Activity Type | This compound | Other Compounds |
|---|---|---|
| Antioxidant | Strong radical scavenging ability | Vitamin C (moderate) |
| Anti-inflammatory | Inhibits COX enzymes | Ibuprofen (strong) |
| Cytotoxicity | Selective towards cancer cells | Cisplatin (strong) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
